BenchChemオンラインストアへようこそ!

Malonganenone A

Antimalarial drug discovery Hsp70 chaperone Species selectivity

Malonganenone A is the prototypical 3,7-disubstituted hypoxanthine alkaloid from marine source, uniquely exhibiting species-selective inhibition of plasmodial Hsp70 ATPase without affecting human Hsp70. This validated positive control disrupts PfHsp70-x/Hsp40 interaction and suppresses protein aggregation. Its orthogonal cytotoxicity against WHCO1 oesophageal cancer cells (comparable to cisplatin) enables comparative oncology studies. Unlike inactive analog malonganenone B, Malonganenone A's N-7 tetraprenyl chain with α,β-unsaturated ketone confers essential bioactivity. Serves as natural product benchmark for SAR-driven antimalarial drug discovery.

Molecular Formula C26H38N4O2
Molecular Weight 438.6 g/mol
Cat. No. B1675932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonganenone A
SynonymsMalonganenone A;  Malonganenone-A;  Malonganenone E;  Malonganenone-E; 
Molecular FormulaC26H38N4O2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C=C(C)CCCC(=CCCC(=CCN1C=NC2=C1C(=O)N=CN2C)C)C
InChIInChI=1S/C26H38N4O2/c1-19(2)15-23(31)16-22(5)12-8-10-20(3)9-7-11-21(4)13-14-30-18-27-25-24(30)26(32)28-17-29(25)6/h9,13,16-19H,7-8,10-12,14-15H2,1-6H3/b20-9+,21-13+,22-16-
InChIKeyYFUQCEYIDJYEII-HLMZKVHVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Malonganenone A for Scientific Procurement: Tetraprenylated Hypoxanthine Alkaloid with Defined Antimalarial and Cytotoxic Activity Profiles


Malonganenone A (CAS: 882403-69-2; C26H38N4O2; MW: 438.60 g/mol) is a tetraprenylated hypoxanthine alkaloid originally isolated from the gorgonian Leptogorgia gilchristi collected near Ponto Malongane, Mozambique [1]. It is structurally characterized by a hypoxanthine core with a methyl group at N-3 and a tetraprenyl chain bearing an α,β-unsaturated ketone moiety at N-7 [2]. As the first 3,7-disubstituted hypoxanthine discovered from a marine source, malonganenone A serves as the prototypical representative of this structurally distinct alkaloid class [3]. The compound exhibits two primary activity profiles: moderate cytotoxicity against oesophageal cancer cell lines (WHCO1) with potency comparable to cisplatin [4], and species-selective inhibition of plasmodial Hsp70 ATPase activity without affecting human Hsp70, which underpins its antimalarial activity [5].

Why Malonganenone A Cannot Be Replaced by In-Class Tetraprenylated Alkaloids: Structural Determinants of Activity Divergence


Tetraprenylated purine alkaloids sharing the malonganenone structural scaffold exhibit pronounced activity divergence driven by subtle modifications to the N-7 side chain. Within the malonganenone A–C series, malonganenone A (hypoxanthine core with α,β-unsaturated ketone-containing tetraprenyl chain) and malonganenone C (hypoxanthine core with hydroxylated tetraprenyl chain) both inhibit P. falciparum growth with IC50 values in the low micromolar range, whereas malonganenone B (formamide derivative) shows no measurable antiplasmodial activity under identical assay conditions . This binary activity contrast—active versus completely inactive—within the same isolation series demonstrates that generic class-level substitution is invalid. Furthermore, SAR studies reveal that N-7 side chain modifications including alkyl chain length, terpenoid substitution pattern, and head group composition (purine vs. purinone vs. pyrimidine) yield >10-fold variations in antiparasitic potency [1]. The commercially available extended analogs malonganenones D–K exhibit distinct biological profiles including PDE4D inhibition (IC50 8.5–20.3 µM) and differential tumor cell line cytotoxicity that do not recapitulate malonganenone A‘s species-selective PfHsp70 modulation [2]. These activity cliffs underscore that procurement decisions must be compound-specific; structural similarity does not confer functional equivalence in the malonganenone chemotype.

Malonganenone A: Quantified Differential Evidence for Scientific Selection vs. Analogs and Alternatives


Species-Selective PfHsp70 ATPase Inhibition: Malonganenone A vs. Human Hsp70 Control

Malonganenone A inhibits Hsp40-stimulated ATPase activity of plasmodial PfHsp70-1 and PfHsp70-x while showing no measurable inhibition of human Hsp70 ATPase activity under identical assay conditions. In direct comparative biochemical assays, malonganenone A at 100 µM reduced PfHsp70-x ATPase activity to approximately 40% of control levels while human Hsp70 ATPase activity remained statistically indistinguishable from untreated controls [1]. This species-selective inhibition profile is mechanistically linked to disruption of the PfHsp70-x/Hsp40 protein-protein interaction, as demonstrated by co-immunoprecipitation studies where malonganenone A treatment reduced PfHsp70-x/Hsp40 complex formation [1]. In contrast, malonganenone C showed weaker PfHsp70-1 inhibition in chaperone aggregation suppression assays, and malonganenone B exhibited no significant modulatory activity against either PfHsp70-1 or PfHsp70-x . The species selectivity of malonganenone A stands in marked distinction to lapachol and bromo-β-lapachona, which inhibit both plasmodial and human Hsp70 ATPase activities non-selectively [2].

Antimalarial drug discovery Hsp70 chaperone Species selectivity Plasmodium falciparum

Antiplasmodial Activity of Malonganenone A vs. Malonganenone B and C: Binary Activity Divergence in Growth Inhibition

In P. falciparum-infected erythrocyte growth inhibition assays, malonganenone A exhibits antiplasmodial activity with IC50 values in the low micromolar range, whereas malonganenone B shows no measurable inhibition under identical assay conditions . Malonganenone C also demonstrates antiplasmodial activity comparable to malonganenone A, establishing a binary activity pattern where the formamide derivative (malonganenone B) is completely inactive while the hypoxanthine-based compounds (malonganenone A and C) are active . This within-series activity divergence demonstrates that the hypoxanthine core and specific N-7 side chain composition are essential structural determinants of antiplasmodial activity. Comparative NCI-60 screening data are not available for malonganenone A; however, SAR studies on synthetic malonganenone analogues demonstrate that N-7 alkyl chain modifications produce IC50 variations exceeding 10-fold against P. falciparum (e.g., geranylgeranyl imidazole: IC50 10.2 µM vs. alternative chain length analogs: >100 µM) [1]. This class-level SAR evidence supports the compound-specific activity profile of malonganenone A.

Antimalarial screening Plasmodium falciparum Natural product SAR Growth inhibition

Anti-Oesophageal Cancer Cytotoxicity: Malonganenone A Compared to Cisplatin and Triprenylated Analog Rietone

Malonganenone A exhibits moderate cytotoxicity against the WHCO1 oesophageal cancer cell line with potency comparable to the clinical chemotherapeutic agent cisplatin [1]. In the original isolation study, malonganenones A–C were directly compared to rietone (4), a structurally related triprenylated compound previously isolated from the soft coral Alcyonium fauri [1]. Rietone, which possesses a triprenyl chain rather than the tetraprenyl chain characteristic of malonganenone A, served as a direct comparator for chain-length-dependent activity assessment [1]. The tetraprenylated malonganenone scaffold demonstrates enhanced cytotoxic potency relative to the triprenylated comparator, consistent with SAR observations from malonganenone analog studies where tetraprenyl chain length proved superior to shorter prenyl chains for biological activity [2]. Malonganenones A–C all demonstrated moderate cytotoxicity against WHCO1 cells, confirming the hypoxanthine scaffold as the active pharmacophore for this indication [1].

Oesophageal cancer Cytotoxicity Natural product anticancer WHCO1 cell line

N-7 Tetraprenyl Chain as Activity-Determining Structural Feature: SAR Inferred from Synthetic Malonganenone Analog Library

A systematic structure-activity relationship (SAR) analysis of synthetic malonganenone analogs establishes that the N-7 tetraprenyl chain is a critical determinant of antiparasitic activity [1]. In this SAR study, a library of purine, purinone, and pyrimidine derivatives alkylated with simple terpenoid chains was synthesized and evaluated against P. falciparum and T. brucei [1]. The lead candidate identified from this library, geranylgeranyl imidazole (146), demonstrated IC50 values of 10.2 µM against P. falciparum and 3.4 µM against T. brucei [1]. Alkyl chain length modifications produced >10-fold differences in antiparasitic potency, with tetraprenyl-length chains (geranylgeranyl) proving optimal compared to shorter farnesyl or longer chains [1]. Malonganenone A, bearing the natural tetraprenyl chain with an α,β-unsaturated ketone moiety, represents the naturally occurring scaffold from which this SAR was derived [2]. The head group composition also significantly impacts activity: imidazole-containing analogs showed superior antiparasitic activity compared to purine or pyrimidine head groups [1]. While this evidence is class-level inference rather than direct malonganenone A comparator data, it quantitatively demonstrates that the N-7 tetraprenyl substitution pattern is non-redundant for biological activity and cannot be substituted with alternative chain architectures without substantial loss of function.

Structure-activity relationship Tetraprenyl alkaloid Antiparasitic Medicinal chemistry

Limited Mammalian Cytotoxicity vs. Therapeutic Window: Malonganenone A Selectivity Profile

Malonganenone A exhibits limited cytotoxicity against mammalian cell lines at concentrations that produce antiplasmodial effects [1]. In studies assessing potential PfHsp70 modulators, malonganenone A was found to have limited cytotoxicity to mammalian cell lines, distinguishing it from less selective compounds in the screening panel [1]. The species-selective inhibition of plasmodial Hsp70 ATPase without affecting human Hsp70 provides the mechanistic basis for this limited mammalian cytotoxicity [2]. In contrast, lapachol and bromo-β-lapachona, which inhibit both plasmodial and human Hsp70 non-selectively, show broader cytotoxicity profiles [2]. SAR studies on synthetic malonganenone analogs further support that the malonganenone scaffold can be optimized for low mammalian cytotoxicity; the lead analog geranylgeranyl imidazole (146) demonstrated no toxicity to HeLa cells at concentrations up to 100 µM while maintaining antiparasitic activity [3]. This class-level evidence corroborates the favorable selectivity profile associated with the malonganenone chemotype.

Cytotoxicity screening Selectivity index Mammalian cell lines Antimalarial safety

Malonganenone A: Evidence-Based Scientific Application Scenarios


Chemical Probe for PfHsp70-Dependent Antimalarial Target Validation Studies

Malonganenone A serves as a validated chemical probe for investigating PfHsp70-1 and PfHsp70-x chaperone function in P. falciparum. Its species-selective inhibition of plasmodial Hsp70 ATPase activity without affecting human Hsp70 [1] enables parasite-specific target engagement studies without confounding host cell Hsp70 inhibition artifacts. The compound disrupts the PfHsp70-x/Hsp40 protein-protein interaction [1] and inhibits PfHsp70-1-mediated protein aggregation suppression in a concentration-dependent manner . Researchers validating PfHsp70 as an antimalarial drug target can use malonganenone A as a positive control modulator with established selectivity, contrasting with non-selective Hsp70 inhibitors such as lapachol that affect both parasite and host chaperones [1].

Structural Benchmark for Tetraprenylated Alkaloid SAR and Analog Development Programs

As the prototypical 3,7-disubstituted hypoxanthine from a marine source [2], malonganenone A provides the foundational scaffold for structure-activity relationship studies of tetraprenylated purine alkaloids. SAR investigations using synthetic malonganenone analog libraries have demonstrated that the N-7 tetraprenyl chain length and head group composition produce >10-fold variations in antiparasitic potency [3]. Medicinal chemistry programs developing novel antimalarial or antitrypanosomal agents can utilize malonganenone A as the natural product benchmark against which synthetic analog potency, selectivity, and cytotoxicity are calibrated [3].

Orthogonal Cytotoxic Probe for Oesophageal Cancer Cell Line Research

Malonganenone A exhibits cytotoxicity against WHCO1 oesophageal cancer cells with potency comparable to cisplatin [2]. Given that cisplatin exerts cytotoxicity through DNA crosslinking and platinum adduct formation, malonganenone A—a tetraprenylated alkaloid with an entirely distinct chemical scaffold—offers an orthogonal cytotoxic mechanism for comparative oncology studies. Researchers investigating oesophageal cancer cell line sensitivity and resistance mechanisms can employ malonganenone A alongside cisplatin to dissect mechanism-specific vs. general cytotoxic responses [2].

Positive Control for Species-Selective Hsp70 Modulator Screening Assays

In biochemical screens designed to identify novel species-selective Hsp70 modulators, malonganenone A provides an essential positive control compound with validated selectivity. The compound‘s ability to inhibit Hsp40-stimulated ATPase activity of PfHsp70-1 and PfHsp70-x while sparing human Hsp70 [1] makes it suitable for calibrating assay sensitivity and establishing selectivity thresholds in high-throughput screening campaigns. Its activity in both ATPase assays and protein aggregation suppression assays enables cross-assay validation of screening hits. In contrast, malonganenone B is inactive across these same assays , underscoring the importance of using the correct positive control compound rather than a structurally similar but functionally inactive analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malonganenone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.